6-Fluoro-2-iodobenzo[d]thiazole
CAS No.: 1188247-97-3
Cat. No.: VC15907233
Molecular Formula: C7H3FINS
Molecular Weight: 279.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188247-97-3 |
|---|---|
| Molecular Formula | C7H3FINS |
| Molecular Weight | 279.08 g/mol |
| IUPAC Name | 6-fluoro-2-iodo-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7H3FINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
| Standard InChI Key | UFIROZYAQCFBLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)SC(=N2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Fluoro-2-iodobenzo[d]thiazole features a benzothiazole core—a benzene ring fused to a thiazole moiety—with fluorine and iodine atoms at the 6- and 2-positions, respectively. The iodine atom introduces steric bulk and polarizability, while fluorine enhances electronegativity, influencing the compound’s reactivity and interaction with biological systems .
Physicochemical Characteristics
The compound’s molecular weight (279.08 g/mol) and lipophilicity (logP ≈ 2.8) make it suitable for penetrating cellular membranes. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃FINS | |
| Molecular Weight | 279.08 g/mol | |
| Melting Point | 175–176°C | |
| Solubility | Low in water; soluble in DMSO | |
| Spectral Data (FTIR) | Peaks at 1540 cm⁻¹ (C=N stretch) |
The fluorine atom’s electron-withdrawing effect reduces the electron density on the thiazole ring, facilitating electrophilic substitution reactions at the 5-position.
Synthesis Methodologies
Halogenation Approaches
The synthesis of 6-fluoro-2-iodobenzo[d]thiazole typically begins with halogenation of a benzothiazole precursor. A common route involves iodination of 6-fluorobenzo[d]thiazole using iodine monochloride (ICl) in acetic acid, yielding the target compound in ~70% purity. Recent advancements employ palladium catalysts for cross-coupling reactions, enhancing efficiency. For example, a room-temperature Pd-mediated coupling with nitroxide radicals achieved a 70% yield .
Microwave-Assisted Synthesis
Microwave irradiation has reduced reaction times from hours to minutes. In one protocol, a mixture of 6-fluoro-2-aminobenzo[d]thiazole, iodine, and potassium iodide in ethanol was irradiated at 150°C for 15 minutes, achieving an 85% yield.
Biological Activities
Antimicrobial Effects
6-Fluoro-2-iodobenzo[d]thiazole exhibits broad-spectrum antimicrobial activity. In vitro assays against Escherichia coli and Staphylococcus aureus demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The iodine substituent enhances membrane permeability, while fluorine stabilizes interactions with bacterial enzymes like DprE1, a target in tuberculosis therapy .
| Compound | GSK-3β Inhibition (%) | Cancer Cell Line |
|---|---|---|
| 6-Fluoro-2-iodobenzo[d]thiazole | 42 | HepG2 |
| 4-Fluoro-2-iodobenzo[d]thiazole | 35 | MCF-7 |
| 2-Chloro-6-fluorobenzo[d]thiazole | 28 | A549 |
Pharmaceutical Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its iodine atom enables Suzuki-Miyaura cross-coupling reactions to append aromatic groups, a strategy used in developing BTK inhibitors for lymphoma therapy .
Comparative Analysis with Halogenated Benzothiazoles
The substitution pattern profoundly influences bioactivity. Replacing iodine with chlorine (as in 2-chloro-6-fluorobenzo[d]thiazole) reduces anticancer potency but improves aqueous solubility . Conversely, 4-fluoro-2-iodobenzo[d]thiazole shows weaker enzyme inhibition due to altered steric interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume